3-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate is an organic compound that features a tetrazole ring and a bromobenzoate moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids, offering enhanced stability and bioavailability.
Material Science: The compound can be used in the development of new materials with specific electronic or structural properties.
Biological Studies: It may serve as a ligand in the study of receptor-ligand interactions due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole. Compared to these compounds, 3-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate offers unique properties due to the presence of the bromobenzoate moiety, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C14H9BrN4O2 |
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Molecular Weight |
345.15 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-6-4-10(5-7-11)14(20)21-13-3-1-2-12(8-13)19-9-16-17-18-19/h1-9H |
InChI Key |
OQYJWNWLYLVRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
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